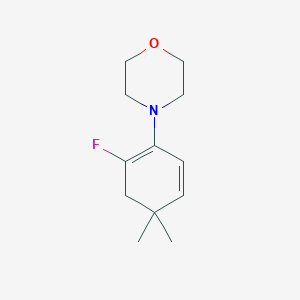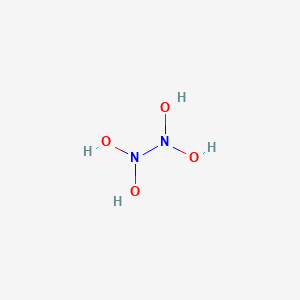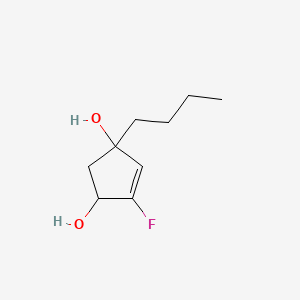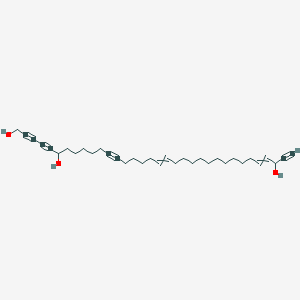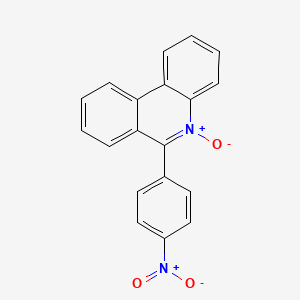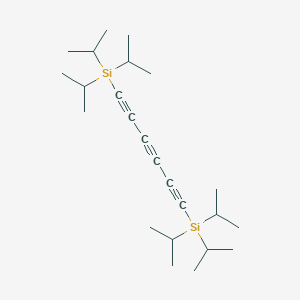![molecular formula C20H18O4S4 B14312761 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid CAS No. 110699-22-4](/img/structure/B14312761.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is an organic compound with a complex structure that includes a biphenyl backbone and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the carbonothioylsulfanediyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl groups to thiols.
Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler biphenyl derivative with carboxylic acid groups.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains an amino group and carboxylic acid groups on the biphenyl backbone.
Biphenyl-4,4’-diboronic acid: Used in cross-coupling reactions and has boronic acid groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is unique due to its combination of carbonothioylsulfanediyl groups and biphenyl backbone, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
110699-22-4 |
|---|---|
Molecular Formula |
C20H18O4S4 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[4-[4-(1-carboxyethylsulfanylcarbothioyl)phenyl]benzenecarbothioyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C20H18O4S4/c1-11(17(21)22)27-19(25)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(26)28-12(2)18(23)24/h3-12H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
GOCWBYCGOSUETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC(=S)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)SC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
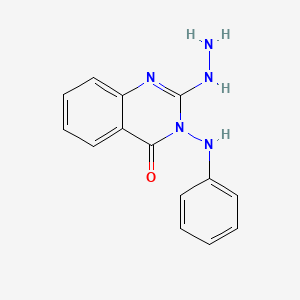
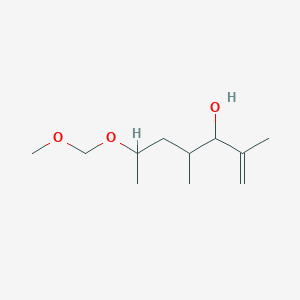
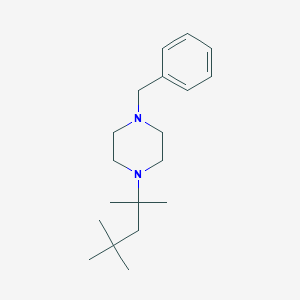
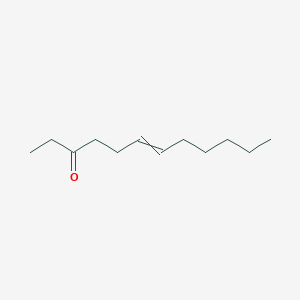

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
